N-Benzylanthranilic acid
Overview
Description
N-Benzylanthranilic acid is a natural product found in Metzgeria rufula with data available.
Scientific Research Applications
Synthesis of Biologically Significant Molecules : N-Benzylanthranilic acid derivatives have been utilized in Pd(II)-catalyzed reactions for the synthesis of biologically significant molecules such as benzoxazinones and quinazolinones, offering a novel approach for their assembly from simple anilides (Giri, Lam, & Yu, 2010).
Synthesis of Quinazolinonium Perchlorates : Research has explored the synthesis and biological activity of quinazolinonium perchlorates derived from methyl N-benzylanthranilate, indicating potential biological applications (Chernobrovin, Kozhevnikov, Zalesov, & Gradel', 1984).
Benzylation Method Development : A novel method for the benzylation of unprotected anthranilic acids, including this compound, using water-soluble Au(III)/TPPMS in water has been developed. This method could be utilized for N-benzylation and chemoselective C-benzylation (Hikawa, Suzuki, Yokoyama, & Azumaya, 2013).
Iron-Catalyzed Synthesis of Anthranilic Acid Derivatives : The iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines has been employed for the production of anthranilic acid derivatives, including this compound, illustrating a unique synthesis pathway (Matsubara, Asako, Ilies, & Nakamura, 2014).
Antiglycation Agents : this compound derivatives have been identified as potent antiglycation agents, which could have therapeutic applications in managing oxidative stress and metabolic disorders (Jahan, Choudhary, Atta, Khan, & ur-Rahman, 2018).
Anti-inflammatory and Analgesic Agents : Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing potential for therapeutic use (Kumar, Bansal, Bajaj, Sharma, Archana., & Srivastava, 2003).
Degradation Studies : The stability and degradation of this compound under subcritical water conditions have been investigated, providing insights into its chemical behavior at varying temperatures (Lindquist & Yang, 2011).
Polyester Analysis : this compound derivatives have been utilized in the stepwise chemical degradation and analysis of polyesters, particularly for poly(ethylene terephthalate) and poly(tetramethylene terephthalate) (Schmitz, Windeln, & Rossbach, 1985).
Distribution Studies in Two-Phase Systems : Studies on the distribution of N-phenylanthranilic acid in two-phase systems have shown significant effects of solvent polarity and aqueous phase pH on its behavior (Zapała & Kalembkiewicz, 2006).
Pd-Catalyzed Synthesis of Anthranilic Acids : Palladium-catalyzed methods for the synthesis of anthranilic acids, including this compound, have been explored, proposing a carboxylate-assisted ortho-C-H palladation pathway (Ng, Ng, & Yu, 2012).
Mechanism of Action
Target of Action
N-Benzylanthranilic acid is a type of anthranilamide, which has been found to have a high activity against diverse cancer cell lines such as glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, lung carcinoma, acute lymphoblastic, acute myeloid, chronic myeloid leukemia, and non-Hodgkin lymphoma . It also shows antiviral effects against human coronaviruses 229E and OC43 . Therefore, its primary targets are likely to be specific proteins or enzymes within these cells that are crucial for their survival and replication.
Mode of Action
It is known that anthranilamides can interact with their targets in a way that inhibits the proliferation of cancer cells and the replication of viruses . This interaction could involve binding to the target, altering its structure or function, and ultimately leading to cell death or the inhibition of viral replication.
Biochemical Pathways
Anthranilic acid, the core structure of this compound, is a biosynthetic precursor of tryptophan and is involved in the biosynthesis of Pseudomonas quinolone signal . Therefore, this compound could potentially affect these biochemical pathways and their downstream effects.
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation and viral replication . This could lead to a decrease in the size of tumors or a reduction in viral load in the body.
Biochemical Analysis
Biochemical Properties
It is known that anthranilic acid, a related compound, is a precursor of tryptophan and plays a role in the biosynthesis of quinolone signals
Cellular Effects
Related compounds have shown activity against diverse cancer cell lines such as glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, lung carcinoma, and various types of leukemia
Properties
IUPAC Name |
2-(benzylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQKORRBYIBYOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216414 | |
Record name | 2-((Phenylmethyl)amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-55-5 | |
Record name | N-Benzylanthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6622-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((Phenylmethyl)amino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6622-55-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6622-55-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-((Phenylmethyl)amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(phenylmethyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying compounds containing N-Benzylanthranilic acid moieties?
A1: Both research papers highlight the importance of exploring compounds with specific scaffolds for potential biological activities. [, ] For example, the first paper investigates 4(3H)quinazolinones, which incorporate the this compound structure, for their potential as antimicrobial agents. [] Similarly, the second paper examines anthranilamides, also incorporating this structure, for their potential use in treating neurodegenerative diseases. [] This suggests that this compound derivatives might serve as promising building blocks for developing novel therapeutics.
Q2: How do the structural variations within the studied compounds relate to their biological activity?
A2: The research emphasizes the importance of structure-activity relationships (SAR). [, ] The first paper, for instance, investigates how different substituents on the 1-benzyl(4′-nitrobenzyl)-2-methyl-3-alkyl(aryl)-4(3h)quinazolinonium perchlorate core structure influence biological activity. [] This suggests that even small modifications to the this compound scaffold could significantly impact the compound's interaction with its target and, consequently, its biological effects.
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